molecular formula C24H18ClN3O2 B293042 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Katalognummer B293042
Molekulargewicht: 415.9 g/mol
InChI-Schlüssel: XSILCVRLZSKDAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile, also known as C16, is a synthetic compound that belongs to the class of benzimidazole derivatives. C16 has been the subject of scientific research due to its potential pharmacological properties, particularly as an anticancer agent.

Wirkmechanismus

The mechanism of action of 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is not fully understood. However, it is believed that 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Additionally, 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile may induce apoptosis in cancer cells by activating certain cellular pathways.
Biochemical and Physiological Effects:
5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile inhibits the activity of certain enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C. Additionally, 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile in lab experiments is its potency as an anticancer agent. 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been shown to be effective in inhibiting the growth of various cancer cell lines at low concentrations. However, one limitation of using 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for research on 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile. One area of research is to further elucidate the mechanism of action of 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile, particularly with regards to its effects on cancer cell growth and survival. Additionally, future studies could investigate the potential of 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile as a therapeutic agent for other diseases, such as neurodegenerative disorders. Furthermore, research could focus on developing more efficient methods for synthesizing 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile and improving its bioavailability and efficacy in vivo.

Synthesemethoden

The synthesis of 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves the reaction between 2-oxo-N-phenyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile and 4-chlorobenzaldehyde in the presence of a catalyst. The reaction yields 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile as a yellow solid with a high yield.

Wissenschaftliche Forschungsanwendungen

5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has been studied extensively for its potential anticancer properties. In vitro studies have shown that 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile inhibits the growth of various cancer cell lines, including breast, liver, and lung cancer cells. 5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

Molekularformel

C24H18ClN3O2

Molekulargewicht

415.9 g/mol

IUPAC-Name

5-[2-(4-chlorophenyl)-2-oxoethyl]-11-oxo-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C24H18ClN3O2/c25-16-11-9-15(10-12-16)22(29)14-27-20-7-3-4-8-21(20)28-23(27)19(13-26)17-5-1-2-6-18(17)24(28)30/h3-4,7-12H,1-2,5-6,14H2

InChI-Schlüssel

XSILCVRLZSKDAE-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C3N(C4=CC=CC=C4N3C2=O)CC(=O)C5=CC=C(C=C5)Cl)C#N

Kanonische SMILES

C1CCC2=C(C1)C(=C3N(C4=CC=CC=C4N3C2=O)CC(=O)C5=CC=C(C=C5)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.